molecular formula C20H24N4O B5085251 N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide

Cat. No.: B5085251
M. Wt: 336.4 g/mol
InChI Key: YKFDUTOEYVPELA-UHFFFAOYSA-N
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Description

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with benzaldehyde to form the benzimidazole core. This intermediate is then reacted with diethylaminoethyl chloride under basic conditions to introduce the diethylaminoethyl group. Finally, the resulting compound is acylated with benzoyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an allosteric activator of human glucokinase, a key enzyme in glucose metabolism. The compound binds to the allosteric site of glucokinase, enhancing its catalytic activity and thereby increasing glucose utilization . This mechanism is particularly relevant in the context of developing new treatments for type-2 diabetes.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide
  • 4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide

Uniqueness

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as an allosteric activator of glucokinase sets it apart from other benzimidazole derivatives, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-3-23(4-2)14-15-24-18-13-9-8-12-17(18)21-20(24)22-19(25)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFDUTOEYVPELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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